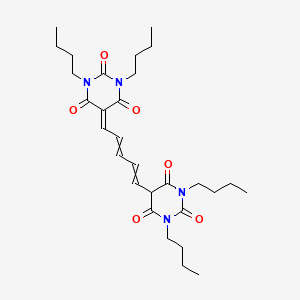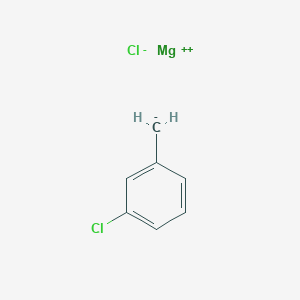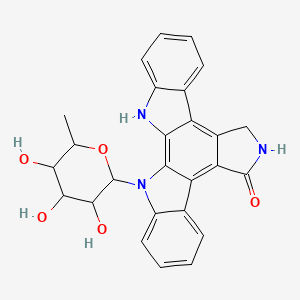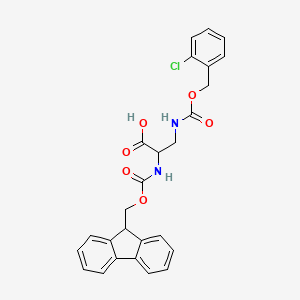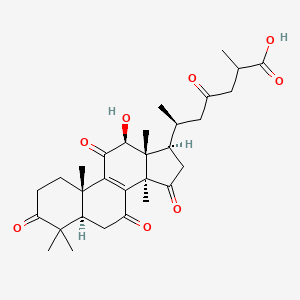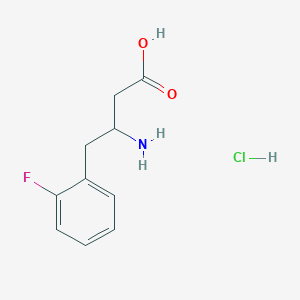![molecular formula C34H47N9O12 B13385957 {4-[(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-3-methylbutanamido]-5-(carbamoylamino)pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13385957.png)
{4-[(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-3-methylbutanamido]-5-(carbamoylamino)pentanamido]phenyl}methyl 4-nitrophenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG3-Val-Cit-PAB-PNP is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to increase aqueous solubility and facilitate the targeted delivery of therapeutic agents. The Val-Cit component is specifically cleaved by the enzyme cathepsin B, which is predominantly found in lysosomes, ensuring that the payload is released only within the target cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG3-Val-Cit-PAB-PNP involves multiple steps, including the formation of the azido group, the PEG spacer, and the peptide linker. The azido group is introduced through a nucleophilic substitution reaction, while the PEG spacer is added to enhance solubility. The Val-Cit peptide linker is synthesized using standard peptide coupling reactions, often employing reagents like HATU or EDC for activation .
Industrial Production Methods
Industrial production of Azido-PEG3-Val-Cit-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG3-Val-Cit-PAB-PNP undergoes several types of chemical reactions, including:
Cleavage Reactions: The Val-Cit linker is cleaved by cathepsin B, releasing the payload within the target cell.
Click Chemistry: The azido group reacts with alkyne groups through click chemistry, forming stable triazole linkages
Common Reagents and Conditions
Cleavage Reactions: Cathepsin B enzyme under lysosomal conditions.
Click Chemistry: Copper(I) catalysts or strain-promoted azide-alkyne cycloaddition (SPAAC) conditions
Major Products Formed
Cleavage Reactions: The major product is the released therapeutic payload.
Click Chemistry: The major product is the triazole-linked conjugate
Aplicaciones Científicas De Investigación
Azido-PEG3-Val-Cit-PAB-PNP has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates targeted delivery of biomolecules in cellular studies.
Medicine: Integral in the development of ADCs and PROTACs for targeted cancer therapy.
Industry: Employed in the production of high-purity bioconjugates for research and therapeutic purposes
Mecanismo De Acción
Azido-PEG3-Val-Cit-PAB-PNP exerts its effects through a series of well-defined mechanisms:
Cleavage by Cathepsin B: The Val-Cit linker is specifically cleaved by cathepsin B, releasing the attached payload within the lysosome.
Click Chemistry: The azido group reacts with alkyne groups to form stable triazole linkages, facilitating the conjugation of various molecules
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG4-Val-Cit-PAB-PNP: Similar structure but with a longer PEG spacer.
Azido-PEG3-Val-Cit-PAB: Lacks the PNP group, resulting in different reactivity.
Azido-PEG3-Val-Cit-PAB-COOH: Contains a carboxylic acid group instead of PNP
Uniqueness
Azido-PEG3-Val-Cit-PAB-PNP is unique due to its specific cleavage by cathepsin B and its ability to undergo click chemistry, making it highly versatile for targeted delivery applications .
Propiedades
Fórmula molecular |
C34H47N9O12 |
|---|---|
Peso molecular |
773.8 g/mol |
Nombre IUPAC |
[4-[[2-[[2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C34H47N9O12/c1-23(2)30(41-29(44)13-16-51-18-20-53-21-19-52-17-15-38-42-36)32(46)40-28(4-3-14-37-33(35)47)31(45)39-25-7-5-24(6-8-25)22-54-34(48)55-27-11-9-26(10-12-27)43(49)50/h5-12,23,28,30H,3-4,13-22H2,1-2H3,(H,39,45)(H,40,46)(H,41,44)(H3,35,37,47) |
Clave InChI |
HLBCDJANEWKOSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


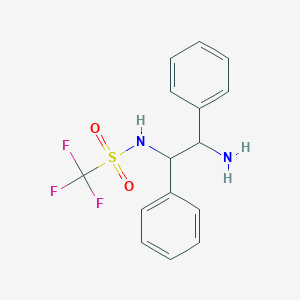
![[4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B13385882.png)
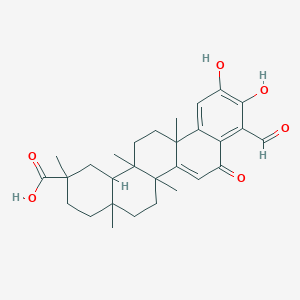

![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B13385901.png)
